

An In-depth Technical Guide to the Solubility of L-Proline, 1-(aminocarbonyl)-

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Compound of Interest

Compound Name: *L-Proline, 1-(aminocarbonyl)-*

Cat. No.: *B1618832*

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Abstract

This technical guide provides a comprehensive analysis of the solubility of **L-Proline, 1-(aminocarbonyl)-**, a proline derivative of significant interest in pharmaceutical and chemical synthesis. This document begins by clarifying the compound's nomenclature, establishing its common name as L-Prolinamide, and detailing its fundamental physicochemical properties. The core of this guide is a thorough examination of L-Prolinamide's solubility profile in a diverse range of organic solvents, supported by quantitative data and an exploration of the underlying intermolecular forces governing solvation. Furthermore, this guide presents detailed, field-proven methodologies for both equilibrium and kinetic solubility determination, complete with workflow diagrams. The insights contained herein are intended to equip researchers, scientists, and drug development professionals with the critical knowledge required for effective solvent selection, formulation design, and process optimization.

Introduction and Compound Identification

The systematic IUPAC name "**L-Proline, 1-(aminocarbonyl)-**" refers to the compound more commonly known in literature and commerce as L-Prolinamide. Its CAS number is 7531-52-4[1][2][3]. L-Prolinamide is the carboxamide derivative of the proteinogenic amino acid L-proline[4][5]. As a derivative of L-proline, it is a vital chiral intermediate and building block in the synthesis of various pharmaceuticals and complex organic molecules[1][5][6].

Understanding the solubility of L-Prolinamide is paramount for its practical application. Solubility dictates the choice of solvents for reaction media, purification processes like

crystallization, and the formulation of final products. In drug development, the solubility of an active pharmaceutical ingredient (API) or its intermediates directly impacts process efficiency, yield, purity, and bioavailability. This guide provides the foundational data and experimental frameworks necessary to navigate these challenges.

Key Physicochemical Properties of L-Prolinamide:

Property	Value	Source
CAS Number	7531-52-4	[1] [2] [3]
Molecular Formula	C5H10N2O	[2] [3] [4]
Molecular Weight	114.15 g/mol	[1] [2] [4]
Appearance	White to off-white crystalline powder	[1] [6]
Melting Point	95-97 °C	[2] [5]
IUPAC Name	(2S)-pyrrolidine-2-carboxamide	[3] [4]

Theoretical Framework: The Science of Solvation

The solubility of a solid solute, such as L-Prolinamide, in a liquid solvent is a thermodynamic equilibrium. The process can be conceptually broken down into two main energy considerations:

- Lattice Energy: The energy required to break the intermolecular forces holding the solute molecules together in the crystal lattice. Amides like L-Prolinamide can form strong intermolecular hydrogen bonds, leading to a stable and less easily disrupted crystal state[\[7\]](#).
- Solvation Energy: The energy released when the solute molecules form new interactions with the solvent molecules.

The interplay between these forces determines the extent of solubility. L-Prolinamide's structure, featuring a pyrrolidine ring, a secondary amine within the ring, and a primary amide group (-CONH2), allows for a complex set of interactions. It can act as a hydrogen bond donor

(via N-H groups) and a hydrogen bond acceptor (via the carbonyl oxygen and nitrogen atoms) [7][8]. This dual capability is central to its solubility behavior.

Solvent properties that critically influence the solvation of L-Prolinamide include:

- Polarity: Polar solvents are generally more effective at solvating polar molecules.
- Hydrogen Bonding Capacity: Solvents that can donate or accept hydrogen bonds will interact more favorably with L-Prolinamide.
- Dielectric Constant: A higher dielectric constant helps to overcome the lattice energy by reducing the electrostatic forces between solute molecules.

Quantitative Solubility Profile of L-Prolinamide

The solubility of L-Prolinamide has been experimentally determined in a variety of organic solvents across a range of temperatures. A comprehensive study by Hu et al. (2021) provides valuable mole fraction solubility data, which has been converted to mg/mL for practical application in this guide[1][9][10]. The data clearly shows that solubility increases with temperature in all tested solvents, a common trend for solid-liquid equilibria[1][9][10].

Table 1: Solubility of L-Prolinamide in Various Organic Solvents at 298.15 K (25 °C)

Solvent Class	Solvent	Mole Fraction (x1)	Solubility (mg/mL)*
Alcohols	n-Propanol	0.00938	18.2
Isopropanol		0.00511	9.9
Ketones	Acetone	0.00164	3.2
Esters	Ethyl Acetate	0.00030	0.4
Ethers	Tetrahydrofuran (THF)	0.00057	0.9
Nitriles	Acetonitrile	0.00224	3.1
Amides	N,N-		
	Dimethylformamide (DMF)	0.01250	19.5
Alkanes	n-Heptane	0.00003	<0.1
n-Hexane		0.00003	<0.1
Cyclohexane		0.00002	<0.1

*Calculated from mole fraction data presented in the source literature for illustrative purposes.
[1][9]

Analysis of Solubility Data:

- **High Solubility:** L-Prolinamide exhibits its highest solubility in polar protic and polar aprotic solvents like DMF and n-propanol. This is attributable to the strong hydrogen bonding interactions between the solvent and the amide and pyrrolidine functionalities of the solute.
- **Moderate Solubility:** Solvents like isopropanol, acetone, and acetonitrile show moderate solvating power.
- **Low to Insoluble:** The compound is poorly soluble in non-polar solvents. Esters like ethyl acetate show very limited solubility, while alkanes such as n-heptane, n-hexane, and cyclohexane are essentially non-solvents or "anti-solvents"[1][9]. This property is highly useful in purification, where an anti-solvent can be used to induce crystallization from a more soluble medium.

Methodologies for Experimental Solubility Determination

Accurate solubility data is foundational to process development. The two most common methodologies are the equilibrium (shake-flask) method and kinetic solubility assays.

Equilibrium Solubility (Thermodynamic)

This method determines the true thermodynamic equilibrium solubility of a compound, representing the maximum amount of solute that can dissolve in a solvent under specific conditions (e.g., temperature, pressure). The shake-flask method is the gold standard.

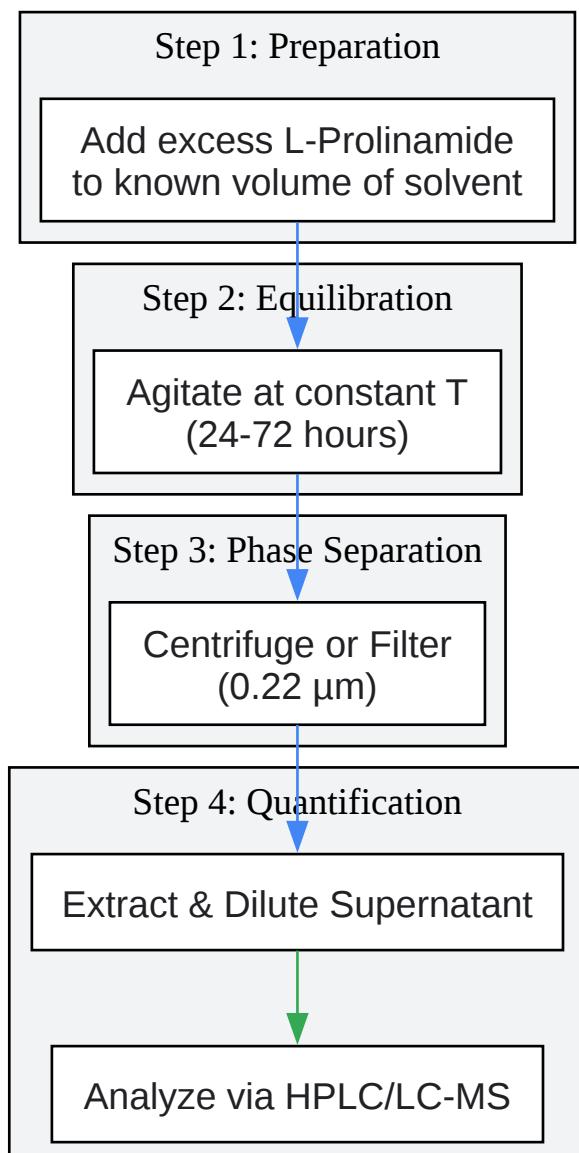
Protocol: Shake-Flask Method for Equilibrium Solubility

- Preparation: Add an excess amount of solid L-Proline to a known volume of the selected organic solvent in a sealed vial or flask. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
- Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached. The agitation can be achieved using an orbital shaker or a magnetic stirrer.
- Phase Separation: Cease agitation and allow the undissolved solid to settle. To ensure complete separation of the solid from the saturated solution, centrifugation or filtration (using a solvent-compatible, non-adsorptive filter, e.g., 0.22 µm PTFE) is required.
- Quantification: Carefully extract an aliquot of the clear, saturated supernatant. Dilute the aliquot with a suitable solvent and analyze the concentration of L-Proline using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
- Calculation: Calculate the original concentration in the saturated solution based on the dilution factor and the measured concentration.

Causality in Protocol Design:

- Why excess solid? To guarantee that the solution is fully saturated and that the measured concentration represents the solubility limit.
- Why prolonged agitation? To overcome the kinetic barriers of dissolution and ensure the system reaches a true thermodynamic equilibrium.
- Why filtration/centrifugation? To prevent undissolved solid particles from being carried over into the sample for analysis, which would artificially inflate the measured solubility.

Diagram: Equilibrium Solubility Workflow (Shake-Flask Method)



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Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.

Kinetic Solubility

Kinetic solubility assays are high-throughput methods often used in early-stage drug discovery. They measure the solubility of a compound under conditions where it precipitates from a stock solution (typically DMSO). This value is often lower than the equilibrium solubility and can be influenced by the rate of precipitation.

Protocol: Kinetic Solubility via Nephelometry

- Stock Solution: Prepare a high-concentration stock solution of L-Prolinamide in 100% Dimethyl Sulfoxide (DMSO).
- Dispensing: In a microplate, dispense a small volume of the DMSO stock solution into a larger volume of the aqueous or organic buffer/solvent of interest.
- Precipitation: The sudden change in solvent composition causes the compound to precipitate if its solubility limit is exceeded.
- Measurement: Immediately and over a short period (e.g., 1-2 hours), measure the turbidity or light scattering of the solution using a nephelometer or a plate reader capable of absorbance measurements. The amount of precipitate is proportional to the light scattered.
- Data Analysis: Compare the results to a calibration curve or a set of standards to determine the concentration at which precipitation occurred. This is the kinetic solubility.

Diagram: Kinetic vs. Equilibrium Solubility

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Caption: Conceptual differences between Kinetic and Equilibrium Solubility.

Implications for Drug Development and Synthesis

The solubility profile of L-Prolinamide directly informs several key stages of development:

- Process Chemistry: The high solubility in DMF suggests it could be a suitable reaction solvent. However, its high boiling point can make removal difficult. A solvent like n-propanol might offer a better balance of solubility and ease of removal.
- Purification: The very low solubility in alkanes like n-heptane and n-hexane makes them excellent anti-solvents for crystallization^[1]^[9]^[10]. A typical process would involve dissolving the crude L-Prolinamide in a hot, moderately good solvent (e.g., isopropanol) and then adding an anti-solvent like heptane to induce the precipitation of pure crystals upon cooling.
- Formulation: For use as an intermediate, the solubility data guides the preparation of stock solutions. For direct use, this data is the first step in designing a liquid formulation, indicating that alcoholic or highly polar excipients would be required.
- High-Throughput Screening (HTS): In HTS campaigns where L-Prolinamide might be a starting material, its solubility in DMSO is a critical parameter for preparing stock solution plates.

Conclusion

L-Prolinamide (**L-Proline, 1-(aminocarbonyl)-**) exhibits a solubility profile characteristic of a polar, hydrogen-bonding molecule. It is highly soluble in polar solvents like DMF and alcohols, moderately soluble in ketones and nitriles, and practically insoluble in non-polar hydrocarbons. This detailed understanding, coupled with robust experimental methodologies like the shake-flask method, empowers scientists to make informed decisions in synthesis, purification, and formulation. The data and protocols presented in this guide serve as a critical resource for professionals working with this versatile proline derivative, enabling streamlined development and optimized outcomes.

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